2,4,5-Trichlorobenzonitrile
Description
Contextual Significance within Halogenated Benzonitrile (B105546) Chemistry
Halogenated benzonitriles are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules. rsc.org Their importance stems from the reactivity conferred by the halogen and nitrile substituents, which allows for versatile chemical modifications. These compounds are common precursors for creating pharmaceuticals, agrochemicals, dyes, and advanced organic materials. rsc.org The halogen atoms can be replaced through nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups like tetrazoles. rsc.orgacs.org
Within this context, 2,4,5-Trichlorobenzonitrile is significant primarily as a chemical intermediate. A key application is its use as a starting material in the synthesis of fluorinated aromatics. For instance, it can be converted into 2,4,5-trifluorobenzonitrile (B1209073) through a halogen exchange reaction with potassium fluoride (B91410) (KF). google.comgoogle.com This fluorinated derivative is then used in subsequent steps to produce other valuable compounds, such as 2,4,5-trifluorobenzaldehyde. google.com This transformation highlights the strategic use of this compound to introduce specific substitution patterns that are otherwise difficult to achieve.
Current Research Landscape and Gaps for this compound
The current research landscape for this compound is largely focused on its role in environmental chemistry, specifically as a degradation product of other widely used chemicals. A notable area of recent investigation involves its formation from the photodegradation of the broad-spectrum fungicide Chlorothalonil (B1668833). mdpi.com Studies have shown that this compound is a primary photolysis product of Chlorothalonil. mdpi.com Research has demonstrated that the rate of its formation and subsequent breakdown can be significantly accelerated by the presence of reflective materials, which has implications for the environmental fate of the parent fungicide. mdpi.com
Despite its importance as an intermediate and a metabolite, significant research gaps exist. Compared to its isomers, such as 2,3,5-Trichlorobenzonitrile (B1603440) and 2,4,6-Trichlorobenzonitrile (B1297859), which have been investigated for their herbicidal properties, there is a distinct lack of studies focused on the intrinsic biological or material properties of this compound itself. biosynth.com Its potential applications in medicinal chemistry or as a monomer for specialized polymers remain largely unexplored, representing a clear gap in the current body of scientific literature.
Interdisciplinary Relevance and Emerging Themes
The interdisciplinary relevance of this compound is most prominent at the intersection of synthetic chemistry and environmental science. Its connection to the degradation pathway of Chlorothalonil makes it a compound of interest for environmental monitoring and toxicology studies, aiming to understand the persistence and transformation of agrochemicals in the environment. mdpi.com
An emerging theme is the potential exploration of this compound as a precursor for novel functional molecules, mirroring the development trajectories of other halogenated benzonitriles. The specific arrangement of its chloro-substituents could be leveraged to synthesize unique derivatives for applications in:
Medicinal Chemistry : As a scaffold for developing kinase inhibitors or other therapeutic agents, where halogenated aromatic rings are known to enhance binding affinity.
Materials Science : As a building block for flame-retardant materials or liquid crystals, where the high halogen content and rigid structure can be advantageous.
Future research is likely to focus on filling the existing gaps by systematically investigating the reactivity of this compound and exploring the properties of its downstream derivatives for these advanced applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3,5-Trichlorobenzonitrile |
| This compound |
| 2,4,5-trifluorobenzaldehyde |
| 2,4,5-trifluorobenzonitrile |
| 2,4,6-Trichlorobenzonitrile |
| Chlorothalonil |
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDTFWVYQOOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215951 | |
| Record name | Benzonitrile, 2,4,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-04-8 | |
| Record name | Benzonitrile, 2,4,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,4,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4,5 Trichlorobenzonitrile
Established Synthetic Strategies for Chlorinated Benzonitriles: Precedents and Adaptations
The industrial and laboratory synthesis of chlorinated benzonitriles relies on a few robust and versatile reaction types. These methods provide a foundational framework for the targeted synthesis of the 2,4,5-trichloro isomer.
Routes via Sandmeyer Reactions from Halogenated Anilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.org This two-step process is highly adaptable for the synthesis of halogenated benzonitriles. byjus.com
The general mechanism involves:
Diazotization : An aromatic amine, such as a trichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. geeksforgeeks.org
Cyanation : The resulting diazonium salt is then reacted with a copper(I) cyanide salt (CuCN), which catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas. wikipedia.orglibretexts.org
This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglibretexts.org For the synthesis of 2,4,5-trichlorobenzonitrile, the required starting material would be 2,4,5-trichloroaniline. The Sandmeyer reaction's advantages include high specificity for introducing the nitrile group and the use of relatively mild conditions.
| Reaction | Starting Material | Key Reagents | Typical Conditions | Product |
| Sandmeyer Cyanation | Halogenated Aniline (B41778) | 1. NaNO₂, HCl2. CuCN | 1. 0–5 °C2. Elevated Temperature | Halogenated Benzonitrile (B105546) |
Cyanation of Halogenated Benzene (B151609) Derivatives
Direct cyanation of an existing halogenated benzene ring is another significant synthetic route. The Rosenmund-von Braun reaction, a classic method, involves the displacement of an aryl halide with a copper(I) cyanide salt, typically at high temperatures and often in a polar, aprotic solvent. researchgate.net
More modern approaches utilize palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions with lower catalyst loadings. organic-chemistry.org These methods can employ various non-toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and are compatible with a wide range of functional groups. researchgate.netorganic-chemistry.org The synthesis of benzonitriles from phenols, via conversion to aryl imidazolylsulfonates, has also been demonstrated using this approach. organic-chemistry.org For this compound, a potential starting material for such a reaction could be 1-bromo-2,4,5-trichlorobenzene (B50287) or a similarly activated derivative.
| Reaction Type | Starting Material | Cyanide Source | Catalyst/Solvent | Key Features |
| Rosenmund-von Braun | Aryl Halide | CuCN | High temperature, polar aprotic solvent (e.g., DMSO) | Classic method, often requires harsh conditions. researchgate.net |
| Palladium-Catalyzed Cyanation | Aryl (pseudo)halide | K₄[Fe(CN)₆] | Pd catalyst (e.g., [(allyl)PdCl]₂), ligand (e.g., DPEphos) | Milder conditions, non-toxic cyanide source, broad scope. organic-chemistry.org |
Ammoxidation Processes of Halogenated Alkyl Benzenes
Vapor-phase catalytic ammoxidation is the most economical and environmentally sound method for the industrial production of aromatic nitriles. researchgate.netmedcraveonline.com This process involves the reaction of a methyl-substituted aromatic compound (like a chlorinated toluene) with ammonia (B1221849) and oxygen (or air) at high temperatures (typically over 400°C) over a metal oxide catalyst. researchgate.net
Catalysts are crucial for this process, with vanadium-based systems, particularly vanadium phosphorus oxides (VPO), being widely studied and used. researchgate.netresearchgate.net Promoters and supports, such as chromium, alumina, or titania, can significantly enhance catalyst activity and selectivity, leading to high conversion rates and yields of the desired nitrile. researchgate.net For instance, the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been successfully demonstrated with yields around 80% using a promoted VPO catalyst. researchgate.net The reaction is thought to proceed through a benzaldehyde (B42025) intermediate. researchgate.net Applying this to the target molecule, 2,4,5-trichlorotoluene (B165455) would be the necessary starting material.
| Process | Starting Material | Catalyst System | Reaction Conditions | Yield |
| Ammoxidation | 2,6-Dichlorotoluene | Promoted Vanadium Phosphate (VPO) with Titania | Gas phase, ~400°C | ~80% researchgate.net |
| Ammoxidation | 4-Bromo-3-chlorotoluene | V-Cr-based/SiO₂ | 380–440°C | 87.6% |
Potential Synthetic Pathways for this compound
Beyond general precedents, specific pathways can be devised starting from commercially available or readily synthesized analogs of the target molecule.
Conversion from 2,4,5-Trichlorobenzaldehyde (B3041761) or 2,4,5-Trichlorobenzoic Acid Analogs
Standard organic transformations can be employed to convert aldehydes and carboxylic acids into nitriles. These multi-step sequences offer viable, if less direct, routes to this compound.
From 2,4,5-Trichlorobenzaldehyde : The aldehyde lookchem.com can be converted to the nitrile in a two-step process. First, reaction with hydroxylamine (B1172632) forms 2,4,5-trichlorobenzaldehyde oxime. Second, the oxime is subjected to dehydration using a variety of reagents, such as acetic anhydride, thionyl chloride, or various catalysts, to yield the corresponding nitrile.
From 2,4,5-Trichlorobenzoic Acid : The synthesis from the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid, ontosight.aiepa.gov typically proceeds via the amide. The acid is first converted to an acid chloride (using, for example, thionyl chloride), which then reacts with ammonia to form 2,4,5-trichlorobenzamide. Subsequent dehydration of the primary amide with a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride) furnishes this compound. A direct conversion of benzoic acids to benzonitriles by heating with urea (B33335) over a metallic catalyst has also been reported.
| Starting Material | Intermediate | Key Transformation Steps |
| 2,4,5-Trichlorobenzaldehyde | 2,4,5-Trichlorobenzaldehyde Oxime | 1. Reaction with hydroxylamine.2. Dehydration of the oxime. |
| 2,4,5-Trichlorobenzoic Acid | 2,4,5-Trichlorobenzamide | 1. Conversion to acid chloride (e.g., with SOCl₂).2. Aminolysis with ammonia.3. Dehydration of the amide. |
Selective Functionalization of Pre-Existing Chlorinated Aromatic Scaffolds
An alternative strategy involves introducing the nitrile functionality onto a pre-existing trichlorinated benzene ring. The logical starting material for this approach is 1,2,4-trichlorobenzene (B33124). The primary challenge is achieving regioselective functionalization at the C-1 position to yield the desired 2,4,5-substituted product.
Direct electrophilic cyanation of such a deactivated ring is difficult. nih.gov A more plausible route involves a sequence of reactions. For instance, Friedel-Crafts acylation of 1,2,4-trichlorobenzene could introduce a carbonyl group, which could then be transformed into a nitrile as described previously. However, controlling the regioselectivity of the initial acylation step would be critical. Another approach is lithiation followed by quenching with a cyanating agent, although selective deprotonation can be challenging. Research into the selective functionalization of mixed-halide systems and the use of hypervalent chlorine compounds is opening new avenues for precisely controlled aromatic substitutions, which could potentially be adapted for this purpose. nih.govrsc.org
| Starting Material | General Strategy | Challenges & Considerations |
| 1,2,4-Trichlorobenzene | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) followed by functional group conversion. | The benzene ring is highly deactivated; regioselectivity of the initial substitution is a major hurdle. |
| 1,2,4-Trichlorobenzene | Lithiation/Metalation followed by reaction with a cyanating agent. | Achieving regioselective deprotonation at the desired position can be difficult and may lead to mixtures of isomers. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org
Key green chemistry considerations in the synthesis of this compound include:
Atom Economy: Synthetic routes are evaluated based on their atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. acs.org For instance, the traditional Sandmeyer reaction, while effective, can generate significant inorganic waste. Alternative pathways with higher atom economy are actively being researched.
Use of Safer Solvents: Many conventional syntheses of benzonitriles utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, which can reduce environmental impact and improve worker safety. rsc.orgsemanticscholar.org Research into solvent-free reaction conditions is also a key area of interest. researchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. researchgate.net In the context of this compound synthesis, research is ongoing to develop more efficient and recyclable catalysts to replace stoichiometric reagents that are consumed in the reaction and contribute to waste streams. researchgate.net For example, the development of heterogeneous catalysts could simplify product purification and catalyst recovery. semanticscholar.org
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another critical aspect. This can involve designing reactions that proceed at ambient temperature and pressure or utilizing alternative energy sources like microwave irradiation, which can lead to faster reaction times and reduced energy use. semanticscholar.orgresearchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of this compound:
Table 1: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevention of Waste | Designing synthetic routes that minimize byproducts. The E-factor and process mass intensity are metrics used to assess waste generation. acs.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. acs.org |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. acs.org |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. rsc.orgsemanticscholar.org |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. semanticscholar.orgresearchgate.net |
| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding the use of temporary modifications of physical/chemical processes. acs.org |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. researchgate.netresearchgate.net |
Reaction Optimization and Process Development for Enhanced Yields and Purity
The optimization of reaction conditions and the development of robust processes are critical for the industrial production of this compound, ensuring high yields and purity. This involves a systematic study of various reaction parameters. sigmaaldrich.com
A key synthetic route to substituted benzonitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation. The optimization of this process for this compound would involve a detailed investigation of several factors.
Key Parameters for Optimization:
Temperature: Reaction temperature is a critical parameter that can significantly influence reaction rate, selectivity, and the formation of impurities. biotage.comevitachem.com For instance, in the diazotization step of the Sandmeyer reaction starting from 2,4,5-trichloroaniline, low temperatures (around 8°C) are typically maintained to ensure the stability of the diazonium salt. chemicalbook.com
Reaction Time: The duration of the reaction must be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of degradation products or byproducts that can arise from prolonged reaction times. biotage.com
Concentration of Reactants: The stoichiometry and concentration of reactants, such as the acid and the nitrosating agent in the diazotization step, and the cyanide source in the cyanation step, must be optimized to maximize yield and minimize side reactions.
Catalyst Selection and Loading: In catalytic processes, the choice of catalyst and its concentration are paramount. For example, in a potential catalytic cyanation reaction, screening different catalysts and optimizing their loading would be essential to achieve high efficiency. sigmaaldrich.com
Solvent System: The solvent can influence the solubility of reactants, reaction kinetics, and the ease of product isolation. The choice of an appropriate solvent system is crucial for an efficient process. sigmaaldrich.com
Purification Methods: Post-reaction workup and purification are critical for obtaining high-purity this compound. Techniques such as crystallization, distillation, and chromatography are often employed and need to be optimized for efficiency and scalability. biotage.com
The following table provides an example of how reaction parameters can be varied and their potential impact on the synthesis of a related compound, which can be extrapolated to the synthesis of this compound.
Through systematic optimization of these and other parameters, often employing statistical methods like Design of Experiments (DoE), it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.
Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trichlorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Chemistry of 2,4,5-Trichlorobenzonitrile
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The benzene (B151609) ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the three chlorine atoms and, most significantly, the nitrile (-CN) group. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. The reaction generally proceeds through an addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.compressbooks.pub
Electronic and Steric Influences of Chlorine Substituents on SNAr Reactivity
The reactivity of the aromatic ring in this compound towards nucleophilic attack is profoundly influenced by both electronic and steric factors.
Electronic Influences: The nitrile group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitrile group. In this compound, the C4 and C2 positions are para and ortho to the nitrile group, respectively. The chlorine atoms also contribute to the ring's activation through their inductive electron-withdrawing effect, although they can also exert a deactivating resonance effect by donating a lone pair of electrons. However, for halogens, the inductive effect typically dominates in SNAr reactions. The presence of multiple electron-withdrawing groups enhances the electrophilicity of the ring carbons, facilitating the formation of the intermediate Meisenheimer complex. wikipedia.org
Steric Influences: Steric hindrance can play a significant role in dictating the rate and regioselectivity of SNAr reactions. numberanalytics.com Bulky nucleophiles may face steric impediment when approaching a carbon atom flanked by substituents. numberanalytics.com In this compound, the chlorine atoms at positions C2, C4, and C5 create a sterically crowded environment around the benzene ring. Attack at the C2 position is hindered by the adjacent chlorine at C1, and attack at C4 is flanked by chlorines at C5. The degree of steric hindrance experienced by an incoming nucleophile depends on its size; bulkier nucleophiles are expected to react more slowly. numberanalytics.comrsc.org For instance, the reaction of 2,4-dinitrochlorobenzene is slower with the bulky tert-butoxide ion compared to the smaller methoxide (B1231860) ion. numberanalytics.com
Regioselectivity and Stereochemistry in SNAr Processes
Regioselectivity: The regioselectivity of SNAr reactions on polysubstituted benzenes is determined by the combined electronic effects of the substituents, which stabilize the intermediate carbanion (Meisenheimer complex). The negative charge in the intermediate is best stabilized when it can be delocalized by electron-wasting groups at the ortho and para positions.
For this compound:
Attack at C4: This position is para to the strongly activating nitrile group and ortho to the chlorine at C5. The negative charge of the intermediate can be effectively delocalized onto the nitrile group.
Attack at C2: This position is ortho to the nitrile group and the chlorine at C1. The negative charge can also be delocalized by the nitrile group.
Attack at C5: This position is meta to the nitrile group, meaning the negative charge of the intermediate cannot be directly delocalized onto the nitrile. Therefore, substitution at C5 is generally not favored.
While specific experimental data for the regioselectivity of this compound is limited in the available literature, studies on related compounds like 2,4,5-trichloropyrimidine (B44654) show a high degree of regioselectivity, with the 4-position being highly favored for nucleophilic attack. d-nb.info This suggests that substitution on this compound would likely favor the C4 or C2 positions due to superior stabilization of the Meisenheimer complex.
Stereochemistry: The SNAr reaction proceeds via an addition-elimination mechanism that involves the formation of a non-chiral, planar Meisenheimer complex. As the reaction occurs at an sp2-hybridized carbon and does not involve the formation of a chiral center in the product (unless the nucleophile itself is chiral), stereochemistry is not a primary consideration in the substitution step itself.
Mechanistic Elucidation of Addition-Elimination Pathways
The generally accepted mechanism for SNAr reactions is the two-step addition-elimination pathway. chemistrysteps.comlibretexts.org
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring that bears a leaving group (in this case, a chlorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity of the ring is temporarily lost in this step.
Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. chemistrysteps.com This step is usually fast.
Step 2: Elimination
The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction. The presence of strong electron-withdrawing groups, such as the nitrile group and the other chlorine atoms on the ring of this compound, is crucial for stabilizing this intermediate. masterorganicchemistry.com
Transformations of the Nitrile Functional Group
The nitrile group of this compound can undergo several characteristic transformations, most notably hydrolysis to carboxylic acids or amides and reduction to amines.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles can be catalyzed by either acid or base and can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. youtube.comnumberanalytics.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, such as refluxing with aqueous mineral acids like sulfuric acid or hydrochloric acid, the nitrile group is hydrolyzed. chemistrysteps.comlibretexts.org The reaction proceeds through the initial formation of a primary amide (2,4,5-trichlorobenzamide), which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid (2,4,5-trichlorobenzoic acid). chemistrysteps.com It is often difficult to stop the reaction at the amide stage under acidic conditions. youtube.com
Reaction Scheme: this compound → [2,4,5-Trichlorobenzamide] → 2,4,5-Trichlorobenzoic acid
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the nitrile group is also hydrolyzed. youtube.comchemistrysteps.com The initial product is the carboxylate salt (e.g., sodium 2,4,5-trichlorobenzoate) and ammonia (B1221849). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. chemistrysteps.com By using milder basic conditions, it is sometimes possible to isolate the intermediate amide. youtube.com
Reaction Scheme: this compound --(NaOH, H₂O)--> Sodium 2,4,5-trichlorobenzoate --(H₃O⁺)--> 2,4,5-Trichlorobenzoic acid
The general conditions for these transformations are summarized in the table below, based on typical procedures for aryl nitriles.
| Transformation | Reagents and Conditions | Product |
| Full Hydrolysis | Aqueous H₂SO₄ or HCl, heat | 2,4,5-Trichlorobenzoic acid |
| Full Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ | 2,4,5-Trichlorobenzoic acid |
| Partial Hydrolysis | Mild basic conditions (e.g., NaOH in alcohol), controlled temperature | 2,4,5-Trichlorobenzamide |
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This is a common transformation in organic synthesis.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. The reaction typically requires elevated pressure and temperature. Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.
Chemical Reduction: Strong hydride-reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran, are very effective for the reduction of nitriles to primary amines. The reaction is typically followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.
Reaction Scheme: this compound → 2,4,5-Trichlorobenzylamine
The general conditions for the reduction are presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | 2,4,5-Trichlorobenzylamine |
| Reduction | H₂, Raney Ni or Pd/C, heat, pressure | 2,4,5-Trichlorobenzylamine |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group (C≡N) in this compound contains a triple bond, making it a potential participant in cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing heterocyclic rings. libretexts.org Generally, nitriles can react as dipolarophiles or dienophiles in cycloadditions, such as [3+2] and [4+2] cycloadditions, to form five- or six-membered heterocycles, respectively. libretexts.orgresearchgate.net
[3+2] Cycloadditions: This type of reaction, also known as 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile. libretexts.org The nitrile group can serve as the dipolarophile. For instance, nitriles react with nitrile oxides (generated in situ) to form 1,2,4-oxadiazoles, or with nitrile imines to yield 1,2,4-triazoles. mdpi.com Another example is the photoinduced reaction between carbenes and nitriles, which proceeds through a nitrogen ylide intermediate to furnish oxazole (B20620) derivatives. semanticscholar.org While these are established reactions for nitriles, specific examples employing this compound are not extensively documented in the literature. The electronic nature of the benzonitrile (B105546), however, suggests it would be a reactive dipolarophile. The electron-withdrawing chlorine atoms would enhance the electrophilicity of the nitrile carbon, potentially facilitating the reaction with electron-rich dipoles.
[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile. libretexts.org While alkenes and alkynes are common dienophiles, nitriles can also participate, although they are generally less reactive. The reaction of a diene with a nitrile leads to the formation of a six-membered nitrogen-containing ring, such as a pyridine (B92270) derivative. The reactivity in these cases is highly dependent on the electronic properties of both the diene and the dienophile. libretexts.org For this compound to act as a dienophile, the reaction would likely require a highly reactive, electron-rich diene and potentially high temperatures or catalysis, due to the inherent stability of the aromatic system and the lower reactivity of the nitrile dienophile compared to its carbon-based counterparts.
Table 1: Potential Cycloaddition Reactions of this compound
| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Potential Product Class |
| [3+2] Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | This compound | 1,2,4-Oxadiazole derivative |
| [3+2] Cycloaddition | Nitrile Imine (R-C≡N⁺-N⁻-R') | This compound | 1,2,4-Triazole derivative |
| [3+2] Cycloaddition | Carbene (R₂C:) | This compound | Oxazole derivative |
| [4+2] Cycloaddition | Electron-rich Diene | This compound | Dihydropyridine derivative |
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. miracosta.edu The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wvu.edu
In this compound, the benzene ring is substituted with four electron-withdrawing groups: three chlorine atoms and a nitrile group. Both types of substituents deactivate the ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. wvu.edu Consequently, EAS reactions on this compound are expected to be significantly slower than on benzene and would require harsh reaction conditions, such as high temperatures and strong acid catalysts. miracosta.edusavemyexams.com
The regioselectivity of a potential EAS reaction is determined by the directing effects of the existing substituents. The available positions for substitution on the this compound ring are C-3 and C-6.
Directing Effects:
Nitrile Group (-CN): The nitrile group is a powerful deactivating group and a meta-director.
Chlorine Atoms (-Cl): Halogens are deactivating yet ortho, para-directors. wvu.edu
To predict the outcome, we analyze the directing influence on the two open positions:
Position C-3: This position is ortho to the C-2 chlorine, meta to the C-4 chlorine, meta to the C-5 chlorine, and meta to the C-1 nitrile group.
Position C-6: This position is ortho to the C-5 chlorine, meta to the C-4 chlorine, para to the C-2 chlorine, and ortho to the C-1 nitrile group.
The directing effects of the substituents are summarized in the table below.
Table 2: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Directing Effect | Influence on C-3 | Influence on C-6 |
| -CN | 1 | meta | Favorable | Unfavorable (ortho) |
| -Cl | 2 | ortho, para | Favorable (ortho) | Favorable (para) |
| -Cl | 4 | ortho, para | Unfavorable (meta) | Unfavorable (meta) |
| -Cl | 5 | ortho, para | Unfavorable (meta) | Favorable (ortho) |
Radical Reactions and Their Pathways
Free radical reactions involve species with unpaired electrons and typically proceed via chain reaction mechanisms consisting of initiation, propagation, and termination steps. researchgate.net this compound is known to be involved in radical pathways, primarily through its formation from the photolysis of other compounds.
A significant pathway involving this compound is the photodegradation of the fungicide tetrachloroisophthalonitrile (chlorothalonil). Under UV irradiation, chlorothalonil (B1668833) undergoes degradation where hydroxyl radicals (•OH) play a key role. nih.gov This process can lead to the cleavage of a C-CN bond or dechlorination, followed by rearrangement. This compound has been identified as a key photolysis product in these reactions. The concentration of this compound can increase during the initial phase of photolysis before it is subsequently degraded.
The initiation of such radical reactions often involves the photolysis of a sensitizer (B1316253) or the compound itself to generate initial radical species. researchgate.net For instance, the photolysis of hydrogen peroxide (H₂O₂) can generate hydroxyl radicals, which are highly reactive and can abstract a hydrogen atom or add to the aromatic ring of a substrate like this compound. nih.gov
Table 3: Radical Reaction Profile of this compound
| Reaction Type | Pathway | Reactants/Conditions | Key Intermediates | Products |
| Formation | Photodegradation of Chlorothalonil | Chlorothalonil, UV light, H₂O | Hydroxyl radical (•OH), Aryl radicals | This compound |
| Degradation | Photolysis | This compound, UV light, •OH source | Aryl radicals, Phenolic radicals | Chlorinated phenols, Benzoic acids, smaller fragments |
Once formed, the this compound molecule can itself be subject to further radical attack. An attacking hydroxyl radical could displace a chlorine atom or add to the ring, eventually leading to the formation of chlorinated phenols or other degradation products. The specific pathways and products depend heavily on the reaction conditions, such as the wavelength of light and the presence of other reactive species like oxygen and dissolved organic matter. nih.govrsc.org
Spectroscopic and Structural Elucidation of 2,4,5 Trichlorobenzonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis for Positional Isomer Differentiation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for distinguishing between positional isomers of trichlorobenzonitrile. The chemical shifts (δ), reported in parts per million (ppm), of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, which is influenced by the positions of the chlorine and nitrile substituents on the benzene (B151609) ring.
In 2,4,5-trichlorobenzonitrile, the two aromatic protons are in different chemical environments, leading to distinct signals in the ¹H NMR spectrum. Similarly, the seven carbon atoms (six aromatic and one nitrile) will exhibit unique resonances in the ¹³C NMR spectrum. The characteristic chemical shift ranges for different types of protons and carbons provide initial clues for structural assignment. For instance, aromatic protons typically resonate between 7 and 8 ppm, while aromatic carbons appear in the 110-140 ppm range and the nitrile carbon signal is found between 115-120 ppm. oregonstate.edu
The specific substitution pattern of this compound results in a predictable set of chemical shifts and coupling patterns that can be contrasted with other isomers like 2,3,4-trichlorobenzonitrile (B31827) or 2,4,6-trichlorobenzonitrile (B1297859). For example, the symmetrical substitution of 2,4,6-trichlorobenzonitrile would lead to a simpler NMR spectrum compared to the asymmetric 2,4,5-isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic ¹H | ~7.3 - 7.8 |
| Aromatic ¹³C | ~110 - 140 |
| Nitrile ¹³C | ~115 - 120 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR provides information about the chemical environments of individual nuclei, multidimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. In this compound, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent or coupled relationship. researchgate.netyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, HMBC is invaluable for confirming the positions of the chlorine atoms and the nitrile group by observing long-range correlations from the protons to the quaternary (non-protonated) carbons. For example, a proton could show a correlation to the carbon atom of the nitrile group or to a carbon atom bonded to a chlorine atom, thus defining their relative positions. youtube.com
By combining the information from these multidimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation of this compound.
Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms
Solid-state NMR (SSNMR) is a vital technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. preprints.org
For this compound, SSNMR can provide insights into:
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SSNMR spectra due to differences in crystal packing and intermolecular interactions.
Local Environment: SSNMR is sensitive to the local environment of each nucleus, allowing for the characterization of intermolecular interactions, such as halogen bonding. acs.orgnih.gov
Amorphous Content: SSNMR can be used to characterize amorphous or disordered regions within a sample.
The application of ¹³C and ¹⁵N SSNMR can be particularly informative for halogen-bonded frameworks, revealing details about the donor-acceptor interactions. nih.gov
Halogen NMR (e.g., ³⁵Cl NMR) for Electronic Environment Probing
Direct observation of halogen nuclei by NMR, such as ³⁵Cl NMR, offers a direct probe into the electronic environment of the chlorine atoms. huji.ac.il Chlorine nuclei are quadrupolar, meaning their interaction with the local electric field gradient (EFG) provides information about the symmetry of the electron distribution around the nucleus. nih.gov
Key insights from ³⁵Cl NMR include:
Quadrupolar Coupling Constant (CQ): The magnitude of the CQ is sensitive to the nature of the carbon-chlorine bond and intermolecular interactions like halogen bonding. acs.orgnih.gov Studies on chlorinated benzonitrile (B105546) compounds have shown that the magnitude of the ³⁵Cl CQ increases upon halogen bonding. acs.org
Isomer Differentiation: The different electronic environments of the chlorine atoms in this compound would result in distinct ³⁵Cl NMR signals, further aiding in its differentiation from other isomers.
Although ³⁵Cl NMR signals for covalently bound chlorines can be very broad, advancements in solid-state NMR techniques have made it possible to acquire high-quality spectra. nih.gov The additive effects of substituents on the benzene ring influence the NQR frequencies, which can be correlated with the electronic properties of the substituents. aip.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characterization of Nitrile and Halogen Stretching Frequencies
Both IR and Raman spectroscopy are powerful for identifying key functional groups in this compound.
Nitrile (C≡N) Stretching: The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is often at a slightly lower frequency due to conjugation. spectroscopyonline.com The intensity of this peak is also a key characteristic. spectroscopyonline.com In Raman spectroscopy, the C≡N stretch also gives a distinct signal. uc.edu The exact position of the nitrile stretching frequency can be influenced by the electronic effects of the chlorine substituents.
Carbon-Halogen (C-Cl) Stretching: The stretching vibrations of the carbon-chlorine bonds occur in the fingerprint region of the IR and Raman spectra, typically between 540 and 760 cm⁻¹. uc.edu The presence of multiple C-Cl bonds in this compound will result in a complex pattern of absorptions in this region. While interpretation can be challenging due to the crowded nature of the fingerprint region, these bands provide a characteristic "fingerprint" for the molecule. libretexts.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | IR (strong, sharp), Raman |
| Carbon-Chlorine (C-Cl) | Stretching | 540 - 760 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
The combination of IR and Raman spectroscopy is often complementary. Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. americanpharmaceuticalreview.comlibretexts.org A comprehensive analysis of both provides a more complete picture of the vibrational properties of this compound.
Analysis of Aromatic Ring Vibrations
There is no available experimental data from infrared (IR) or Raman spectroscopy that specifically details the aromatic ring vibrations for this compound. While general principles of vibrational spectroscopy suggest that aromatic compounds exhibit characteristic C-H and C=C stretching and bending modes, the precise frequencies and assignments for this isomer are not documented in the searched scientific literature. For comparison, related isomers like 2,3,5-trichlorobenzonitrile (B1603440) show a characteristic C≡N stretching absorption around 2235 cm⁻¹. However, the specific vibrational modes of the benzene ring, which are influenced by the substitution pattern, remain uncharacterized for the 2,4,5-isomer.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Detailed mass spectrometry data, including the molecular ion peak and specific fragmentation patterns for this compound, are not available in the public domain. Electron ionization mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight, and fragmentation would likely involve the loss of chlorine atoms and the cyano group. However, without experimental spectra, a definitive analysis of its fragmentation pathways cannot be provided.
X-ray Crystallography and Crystal Engineering
No crystallographic data for this compound could be located. This includes a lack of information on its molecular conformation, bond parameters, intermolecular interactions, and any potential polymorphic or co-crystalline forms.
Molecular Conformation and Bond Parameters in the Solid State
Information regarding the solid-state conformation, including bond lengths and angles, for this compound is absent from the scientific literature.
Intermolecular Interactions and Crystal Packing Motifs
There are no studies available that describe the crystal packing of this compound. Therefore, details on intermolecular interactions such as halogen bonds or π-π stacking, which are crucial for understanding its crystal engineering, are unknown. In contrast, studies on the 2,4,6-isomer have identified the dominant intermolecular interactions as being between the halogen atoms and the nitrile group. researchgate.net
Polymorphism and Co-crystallization Studies
There is no information available concerning the existence of polymorphs or any co-crystallization studies involving this compound.
Computational Chemistry Approaches to 2,4,5 Trichlorobenzonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of 2,4,5-trichlorobenzonitrile. DFT has become especially popular due to its favorable balance of computational cost and accuracy. arxiv.orgscispace.com These methods model the electronic system of a molecule to determine its energy, electron density distribution, and other fundamental properties. scispace.com The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the quality of the results. mdpi.comnih.gov
A primary step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms—the equilibrium geometry—by locating the minimum on the potential energy surface. pennylane.ai For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Methods like the Berny algorithm, often used in redundant internal coordinates, are employed for this purpose. gaussian.com
Due to the substituents on the benzene (B151609) ring, conformational analysis is necessary. While the benzene ring itself is largely planar, slight puckering can occur to alleviate steric strain between the bulky chlorine atoms and the nitrile group. The orientation of the C-C≡N bond relative to the ring and the out-of-plane positions of the chlorine atoms are key parameters. For substituted aromatic compounds, different conformations can exist, and their relative energies can be calculated to identify the most stable isomer. csus.eduethz.ch
| Parameter | Bond | Typical Calculated Value | Typical Experimental Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å | 1.38 - 1.40 Å |
| C-Cl | ~1.74 Å | ~1.73 Å | |
| C-CN | ~1.45 Å | ~1.44 Å | |
| C≡N | ~1.16 Å | ~1.15 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122° | 119 - 121° |
| C-C-Cl | 119 - 121° | ~120° | |
| C-C-CN | ~120° | ~120° |
Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy relating to electrophilicity. libretexts.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atoms and the nitrile group is expected to lower the energies of both the HOMO and LUMO and influence the molecule's susceptibility to nucleophilic attack. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. sapub.org
Table 2: Typical FMO Properties for Chlorinated Benzonitriles Note: Values are illustrative and depend heavily on the computational method and basis set used. DFT methods like B3LYP are commonly employed.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 to -8.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 5.0 to 6.5 eV |
| Reactivity | A smaller gap suggests higher reactivity | Moderately reactive |
Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental spectra. researchgate.net
NMR Chemical Shifts : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgnmrdb.org By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by using higher levels of theory.
Vibrational Frequencies : The vibrational modes of a molecule, which are observed experimentally using Infrared (IR) and Raman spectroscopy, can be calculated computationally. researchgate.net These calculations yield harmonic frequencies that are systematically higher than experimental frequencies. Therefore, they are often multiplied by a scaling factor to improve agreement with experimental data. nih.gov The characteristic nitrile (C≡N) stretching vibration in benzonitriles is a strong band typically observed around 2230 cm⁻¹, a feature that can be accurately predicted by these calculations.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Representative Moiety Note: Calculated frequencies are typically scaled to correct for anharmonicity and method limitations. The C≡N stretch is a key diagnostic peak.
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled Calculated Frequency (cm⁻¹) |
| C≡N Stretch | ~2235 cm⁻¹ | ~2230-2240 cm⁻¹ |
| C-Cl Stretch | 600 - 800 cm⁻¹ | 600 - 800 cm⁻¹ |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ |
| Ring Breathing Mode | 990 - 1010 cm⁻¹ | 990 - 1010 cm⁻¹ |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Reaction Mechanism Simulation and Transition State Identification
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. youtube.com By mapping the potential energy surface, researchers can trace the path from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. wikipedia.org
For a molecule like this compound, a key reaction type is nucleophilic aromatic substitution (SNAr). Simulating this reaction would involve modeling the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of a chloride ion. youtube.com Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are specifically designed to locate these saddle points on the energy surface efficiently. gaussian.com Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics and selectivity. arxiv.orgnih.gov
Intermolecular Interaction Energy Calculations
In the solid state, molecules are organized in a crystal lattice, and their arrangement is governed by intermolecular interactions. Computational methods can be used to calculate the strength of these non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and halogen bonding. nih.gov For chlorinated benzonitriles, interactions involving the chlorine atoms and the nitrile group are particularly important for crystal packing. researchgate.net The dominant intermolecular interactions in some chlorinated benzonitriles are between a halogen atom and the nitrile group (X···N). researchgate.net Calculating these interaction energies helps in understanding and predicting the crystal structure and physical properties like melting point and sublimation enthalpy. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with a solvent or other molecules in a simulated environment. Although specific MD studies on this compound are not prominent in the provided search results, the technique is broadly applicable. It could be used to study how the molecule tumbles and reorients in solution, the flexibility of the substituent groups, and the formation of transient intermolecular complexes, providing a more complete picture of its behavior in a realistic chemical environment.
Environmental Fate and Degradation Pathways of 2,4,5 Trichlorobenzonitrile
Photodegradation Mechanisms and Kinetics of 2,4,5-Trichlorobenzonitrile
Photodegradation, the breakdown of compounds by light, is a significant process affecting the environmental persistence of many organic pollutants. For this compound, this process is influenced by several factors, including the properties of the light source and the presence of other environmental components.
Research has shown that the photodegradation of chlorothalonil (B1668833), a related chlorinated compound, leads to the formation of this compound (CTL-3Cl) as a key photolysis product. mdpi.com Further investigation into the photodegradation of this compound itself is necessary to fully characterize its transformation products and their respective toxicities. Techniques such as high-performance liquid chromatography (HPLC) are utilized to analyze the presence of this compound and its degradation products in environmental samples. mdpi.comresearchgate.net
The rate of photodegradation is highly dependent on the wavelength and intensity of the light source. Studies on the photodegradation of chlorothalonil demonstrated a clear correlation between the number of UV lamps used and the degradation efficiency. Increasing the number of lamps from one to four significantly accelerated the degradation process, indicating that higher light intensity leads to faster breakdown. mdpi.com The use of reflective materials, such as silver-white aluminum foil, has also been shown to enhance photodegradation rates by increasing the effective light intensity through reflection and redistribution of UV light. mdpi.comresearchgate.net This suggests that the degradation of this compound would similarly be influenced by light intensity and the presence of reflective surfaces in the environment.
Table 1: Effect of Light Intensity on Chlorothalonil (CTL) Degradation Half-Life
| Number of UV Lamps | Half-Life (minutes) | Degradation Rate Increase (compared to one lamp) |
|---|---|---|
| 1 | 34.09 | - |
| 2 | 15.7 | 117.2% |
| 3 | 11.92 | 186.1% |
| 4 | 7.61 | 348.3% |
This table is based on data from a study on the photodegradation of chlorothalonil, a compound that degrades into this compound. mdpi.com
Environmental surfaces can play a catalytic role in the photodegradation of organic compounds. For instance, the use of silver-white aluminum foil as a reflective surface significantly enhanced the photodegradation of chlorothalonil in aqueous solutions. mdpi.comresearchgate.net In contrast, black aluminum foil did not show a similar catalytic effect. mdpi.com This highlights the importance of the surface's reflective properties in accelerating photodegradation. Furthermore, studies on other chlorinated compounds have shown that photocatalysts like titanium dioxide (TiO2) and silver halides (Ag/AgX) can effectively degrade these pollutants under UV and visible light. nih.govscientificarchives.com The efficiency of these catalysts is influenced by factors such as particle size, surface characteristics, and the presence of dopants. scientificarchives.com
Table 2: Photodegradation Half-Life of Chlorothalonil (CTL) in Different Water Types with and without Reflective Foil
| Water Type | Half-Life in Enamel Container (minutes) | Half-Life with Silver-White Aluminum Foil (minutes) |
|---|---|---|
| Ultrapure Water | 55.23 | 23.92 |
| Pond Water | 12.63 | 7.13 |
| Paddy Field Water | 16.36 | 12.34 |
This table is based on data from a study on the photodegradation of chlorothalonil, a compound that degrades into this compound. mdpi.comresearchgate.net
Influence of Wavelength and Light Intensity on Degradation Rates
Biotransformation Pathways and Microbial Degradation Studies
Microbial degradation is a crucial process for the removal of chlorinated aromatic compounds from the environment. nih.gov Various microorganisms have evolved enzymatic machinery to break down these often-recalcitrant molecules.
A wide range of microorganisms, including bacteria and fungi, are capable of metabolizing chlorinated aromatic compounds. nih.govepa.gov Genera such as Pseudomonas, Alcaligenes, and Aspergillus niger have been identified as key players in the degradation of these pollutants. nih.gov Some microbes can utilize these compounds as their sole source of carbon and energy. nih.gov The process of biodegradation can occur under both aerobic and anaerobic conditions. industrialmaintenanceproducts.net Under aerobic conditions, oxygenases are a primary mechanism for initiating degradation. industrialmaintenanceproducts.net Anaerobically, reductive dehalogenation, or halorespiration, can occur, leading to the removal of chlorine atoms. industrialmaintenanceproducts.net The degree of chlorination often dictates the preferred degradation pathway, with highly chlorinated compounds being more susceptible to anaerobic transformation and less chlorinated ones to aerobic breakdown. industrialmaintenanceproducts.net
The enzymatic breakdown of chlorinated aromatic compounds involves several key enzyme systems. Dechlorination is often initiated by oxygenases, which incorporate oxygen into the aromatic ring, or by hydrolytic dehalogenases, which replace a chlorine atom with a hydroxyl group. industrialmaintenanceproducts.net Glutathione S-transferases can also be involved, replacing a chlorine atom with a sulfhydryl group. industrialmaintenanceproducts.net
The nitrile group of this compound is subject to enzymatic hydrolysis. Two primary pathways for nitrile hydrolysis are known:
Nitrilases directly convert the nitrile to a carboxylic acid and ammonia (B1221849) in a single step. openbiotechnologyjournal.comresearchgate.netresearchgate.net
Nitrile hydratases first hydrate (B1144303) the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. researchgate.netresearchgate.netuni-stuttgart.de
These enzymatic processes are of significant interest for bioremediation and industrial applications due to their high selectivity and mild reaction conditions. openbiotechnologyjournal.com
Microbial Communities Involved in Chlorinated Aromatic Compound Metabolism
Persistence and Environmental Mobility of Chlorinated Benzonitriles in Different Compartments (e.g., soil, water, air)
Chlorinated benzonitriles are a class of organic compounds whose environmental persistence and mobility are dictated by their chemical structure—specifically, the number and position of chlorine atoms on the benzene (B151609) ring and the presence of the nitrile group. This structure contributes to their chemical stability and, consequently, their resistance to degradation.
Persistence: Generally, chlorinated aromatic compounds show resistance to natural degradation, leading to their persistence in various environmental compartments. Research indicates that chlorinated benzonitriles can accumulate in soil due to low degradation rates under natural conditions. The strong carbon-halogen bonds contribute to the stability of these compounds. cymitquimica.com The environmental fate of benzonitrile (B105546) herbicides such as dichlobenil (B1670455) and bromoxynil (B128292) has been studied, revealing that their metabolites can be highly persistent and lead to groundwater contamination. nih.gov For instance, the dichlobenil metabolite 2,6-dichlorobenzamide (B151250) is a frequent groundwater contaminant, highlighting the potential for long-term environmental presence of compounds from this class. nih.gov
Mobility: The mobility of chlorinated benzonitriles in the environment, particularly in soil, is a critical factor in determining their potential to contaminate groundwater and other ecosystems. reachonline.eu Mobility is influenced by the compound's solubility in water and its tendency to adsorb to soil particles. reachonline.eu Chlorinated benzonitriles, being relatively nonpolar, often have low solubility in water and a higher affinity for organic matter and clay in the soil. mdpi.com This sorption to soil and sediment can limit their movement, reducing the likelihood of leaching into groundwater. nih.gov However, the exact mobility can vary. For example, the parent compound chlorothalonil is considered to range from slightly to moderately mobile, suggesting that contamination of benthic sediments could occur. epa.gov The mobility of any specific chlorinated benzonitrile will depend on its unique physicochemical properties, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc). reachonline.eu
There is limited specific data on the mobility of this compound in the air. However, for related compounds like chlorothalonil, the low vapor pressure and Henry's Law constant suggest that losses due to volatilization are limited. nih.gov
The following table summarizes the general environmental behavior of chlorinated benzonitriles.
| Environmental Compartment | Persistence/Mobility Characteristics | Influencing Factors | Citations |
| Soil | Generally persistent; accumulation is possible. Mobility is often limited. | Sorption to organic matter and clay; microbial activity; soil pH and composition. | mdpi.comnih.gov |
| Water | Can be persistent. Mobility depends on solubility and currents. | Water solubility; photolysis; microbial degradation; pH. | nih.govepa.gov |
| Air | Generally low mobility via volatilization for similar, larger structures. | Vapor pressure; Henry's Law constant; atmospheric photolysis. | nih.gov |
Formation of this compound as a Transformation Product (e.g., from Chlorothalonil)
This compound has been identified as a transformation product resulting from the degradation of other chemical compounds, most notably the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).
The primary pathway for this transformation is photolysis, or degradation by ultraviolet (UV) light. mdpi.com Research on the photodegradation of Chlorothalonil (CTL) has shown that this compound, designated as CTL-3Cl, is a key photolysis product. mdpi.com
One study investigated the effect of reflective materials on the UV photodegradation of Chlorothalonil. The findings indicated that enhancing light reflection significantly accelerates the degradation process. The photodegradation half-life of Chlorothalonil was found to be 22.9 minutes in a system with silver-white aluminium foil to enhance UV reflection, compared to 150.36 minutes in a system with non-reflective black aluminium foil. mdpi.com
Crucially, this accelerated degradation of the parent compound also led to a faster formation and subsequent breakdown of this compound. mdpi.com In the enhanced UV environment, the concentration of this compound increased rapidly within the first 90 minutes and then declined sharply over the following 90 minutes, demonstrating a dynamic process of formation and degradation. mdpi.com This contrasts with the conditions with lower UV exposure, where the concentration of this transformation product remained relatively stable over time. mdpi.com
The formation of this compound from Chlorothalonil represents a significant transformation, as Chlorothalonil is an isophthalonitrile (containing two nitrile groups), while this compound is a benzonitrile (containing one nitrile group). Other studies on Chlorothalonil degradation have frequently identified transformation products that retain the dinitrile structure, such as 2,4,5-trichloroisophthalonitrile (B140750) and 4-hydroxy-2,5,6-trichloroisophthalonitrile, primarily through microbial or hydrolytic dechlorination. nih.govnih.govresearchgate.net The photolytic pathway to this compound thus represents a distinct degradation route for the parent fungicide.
The table below details the experimental findings on the photodegradation of Chlorothalonil and the formation of this compound.
| Experimental Condition | Chlorothalonil (CTL) Half-Life (minutes) | Observation for this compound (CTL-3Cl) | Citation |
| Enhanced UV reflection (silver-white foil) | 22.9 | Rapid formation within 90 min, followed by a sharp decline. | mdpi.com |
| Low UV reflection (black foil) | 150.4 | Content remained relatively stable over time. | mdpi.com |
Applications in Advanced Organic Synthesis and Materials Science
2,4,5-Trichlorobenzonitrile as a Versatile Building Block in Organic Synthesis
This compound is utilized as a key intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its defined substitution pattern is crucial for creating target molecules with specific physical and chemical properties.
The 2,4,5-trichlorophenyl motif is a significant structural component in the development of certain agrochemicals. Research into the optimization of herbicides has shown that a 2,4,5-trisubstituted phenyl ring can lead to optimal herbicidal activity. openmedicinalchemistryjournal.com This makes this compound a key starting material for creating advanced agrochemical intermediates, such as pesticides. ontosight.ai The compound also serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and antipyretics. ontosight.ai Its structural framework is a building block in the development of new pharmaceutical compounds. lookchem.com
| Application Area | Role of this compound | Resulting Product Class | Reference |
|---|---|---|---|
| Agrochemicals | Intermediate for synthesis | Pesticides, Herbicides | ontosight.aiopenmedicinalchemistryjournal.com |
| Pharmaceuticals | Intermediate for synthesis | Antipyretics, Analgesics | ontosight.ai |
The structure of this compound is instrumental in the synthesis of N-aryl-substituted nitrogen-containing heterocycles. google.com The specific arrangement of the three chlorine atoms on the benzene (B151609) ring directs the formation of heterocyclic systems with a precisely defined substitution pattern. openmedicinalchemistryjournal.com Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and agrochemistry, and using precursors like this compound allows for the rational design of molecules with desired biological activities. openmedicinalchemistryjournal.com The nitrile group itself can participate in cyclization reactions, or it can be chemically transformed into other functional groups to facilitate the construction of various heterocyclic rings.
Beyond its role in life sciences, this compound is a precursor in the production of various specialty and fine chemicals. ontosight.aiinnospk.com Fine chemicals are pure, single substances produced in limited quantities for specific applications. This compound serves as an intermediate for manufacturing certain dyes, such as cyanine (B1664457) and merocyanine (B1260669) dyes. ontosight.ai It also finds application in the polymer industry as a building block for producing some plastics, resins, and adhesives. ontosight.ai
Synthesis of Nitrogen-Containing Heterocycles with Defined Substitution Patterns
Incorporation of this compound Motifs into Functional Materials
The electronic properties and rigid structure of the this compound unit make it a candidate for incorporation into advanced functional materials. These materials leverage the unique characteristics of their molecular components to achieve specific functions, such as porosity or electronic conductivity.
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly tunable structures. researchgate.net A specific subclass, covalent triazine frameworks (CTFs), are noted for their high nitrogen content and stability, which are imparted by the triazine rings that form the material's backbone. researchgate.netresearchgate.net These frameworks are typically synthesized through the trimerization of nitrile-containing monomers. researchgate.net
While fluorinated analogues such as 2,4,5-trifluorobenzonitrile (B1209073) are explicitly mentioned in the synthesis of dinitrile monomers for polytriazine COFs, the fundamental reaction chemistry applies to other halogenated benzonitriles. ossila.com The nitrile group of this compound can, in principle, undergo cyclotrimerization to form the 1,3,5-triazine (B166579) rings that constitute the core structure of these frameworks. The resulting materials would possess a porous structure with the chlorine atoms projecting into the pore interiors, potentially tuning the surface properties and adsorption affinities of the COF for applications in gas separation and storage. researchgate.netuni-duesseldorf.de
The development of materials for organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), relies on molecules with specific electronic properties. ambeed.com Aromatic and nitrile-containing compounds are frequently used as building blocks for these materials. bldpharm.com The presence of multiple electron-withdrawing groups, such as the three chlorine atoms and the nitrile group in this compound, significantly influences the molecule's electronic characteristics. These substituents lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be advantageous for creating n-type (electron-transporting) materials. Incorporating this motif into larger conjugated systems could produce materials with tailored electronic behavior suitable for various organic electronic devices. ambeed.combldpharm.com
Synthesis of Polytriazine Covalent Organic Frameworks (COFs) and Related Porous Materials
Rational Design and Synthesis of Functionalized Derivatives for Specific Applications
The strategic functionalization of this compound serves as a cornerstone for developing advanced materials with tailored properties. This section explores the rational design principles and synthetic methodologies employed to convert this versatile building block into high-value functional derivatives, with a particular focus on its application in the synthesis of complex macrocyclic compounds like phthalocyanines. These materials are of significant interest in the realm of materials science due to their unique electronic and photophysical properties.
The design of derivatives often hinges on the inherent reactivity of the this compound scaffold. The electron-withdrawing nature of the nitrile group and the three chlorine atoms activates the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the chlorine atoms with various functional groups, thereby tuning the electronic structure and physical properties of the resulting molecule. Furthermore, the nitrile group itself is a key functional moiety, often serving as the reactive site for cyclization reactions to form larger, conjugated systems.
A significant application of functionalized this compound is in the synthesis of precursors for phthalocyanines. Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins and are widely used as dyes, pigments, and functional materials in electronics and photomedicine. The properties of the final phthalocyanine (B1677752) are dictated by the substituents on its periphery, which are introduced via the phthalonitrile (B49051) precursor.
For instance, a key synthetic intermediate, 4-(2,4,5-trichlorophenoxy)phthalonitrile, is designed to incorporate the trichlorophenyl moiety into a phthalocyanine structure. The synthesis of this precursor typically involves a nucleophilic aromatic substitution reaction where a dihydroxybenzonitrile is reacted with this compound, although the specific industrial routes can vary. This functionalized phthalonitrile is then used in a template-driven cyclotetramerization reaction to produce novel d- and f-metal phthalocyaninates. researchgate.net
The general synthesis of phthalocyanines from phthalonitrile derivatives involves heating the precursor in the presence of a metal salt, which acts as a template for the formation of the macrocycle. google.com The four phthalonitrile units condense around the metal ion to form the highly stable, planar phthalocyanine ring.
The table below outlines a representative reaction scheme for the potential use of a this compound-derived precursor in the synthesis of a substituted metal phthalocyanine.
Interactive Data Table: Synthesis of a Substituted Metal Phthalocyanine
| Step | Reactant(s) | Reagent(s)/Condition(s) | Product | Purpose of Step |
| 1 | This compound, 4,5-dihydroxyphthalonitrile | Base (e.g., K₂CO₃), High-temperature solvent (e.g., DMF) | 4-(2,4,5-Trichlorophenoxy)phthalonitrile | Synthesis of the functionalized phthalonitrile precursor. |
| 2 | 4-(2,4,5-Trichlorophenoxy)phthalonitrile | Metal salt (e.g., ZnCl₂, Lu(OAc)₃), High-boiling solvent (e.g., quinoline) or solvent-free melt, High temperature | Substituted Metal Phthalocyanine | Template-driven cyclotetramerization to form the macrocyclic functional material. researchgate.net |
The rational design aspect comes into play when selecting the specific functionalities to be introduced. The 2,4,5-trichlorophenyl group, for example, can influence the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanine. These properties are critical for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as sensitizers in photodynamic therapy. researchgate.net
In addition to serving as a precursor for macrocycles, this compound is also a starting material in processes to produce other functionalized aromatic compounds. For example, it can be used in halogen exchange (HALEX) reactions to synthesize fluorinated benzonitriles. google.com Such processes are vital for creating materials for the electronics industry. google.com
The research findings indicate that the strategic modification of this compound opens pathways to a diverse range of functional materials. The ability to systematically alter the molecular structure through controlled synthetic reactions allows for the fine-tuning of material properties to meet the demands of specific advanced applications.
Analytical Methodologies for the Detection and Quantification of 2,4,5 Trichlorobenzonitrile
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 2,4,5-Trichlorobenzonitrile, providing the necessary separation from complex sample components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
HPLC is a widely employed technique for the quantitative analysis of various organic compounds, including chlorinated benzonitriles. researchgate.net When coupled with a UV detector, it offers a reliable and efficient method for determining the concentration of this compound. core.ac.uk
In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a reversed-phase column, such as a C18 column, is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. core.ac.uk Detection is achieved by monitoring the absorbance of the eluent at a specific wavelength, typically around 210–260 nm, where the benzonitrile (B105546) functional group exhibits strong absorption.
The quantitative aspect of the analysis relies on creating a calibration curve using standard solutions of known concentrations of this compound. chromatographyonline.com The peak area or height of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. ikev.org
Table 1: Typical HPLC-UV Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (5 µm, 250mm × 4.6 mm) |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 210-260 nm |
| Injection Volume | 10 - 20 µL |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and sample matrix.
For trace-level analysis and unambiguous confirmation of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. env.go.jp GC separates volatile compounds based on their boiling points and interaction with the stationary phase in a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint. etamu.edu
GC-MS offers exceptional sensitivity and selectivity, making it ideal for detecting minute quantities of this compound in complex environmental samples. The mass spectrum of this compound will show a characteristic molecular ion peak and specific fragmentation patterns, which are used for its definitive identification. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, further enhancing sensitivity and reducing matrix interference. epa.gov
Table 2: Key GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Ramped, e.g., 70°C to 270°C |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table provides a summary of typical GC-MS conditions. Specific parameters should be optimized for the instrument and application.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis
Sample Preparation and Extraction Protocols from Complex Matrices (e.g., environmental samples)
The analysis of this compound in complex matrices like soil, water, and biological tissues necessitates efficient sample preparation and extraction to isolate the analyte from interfering substances. env.go.jp The choice of method depends on the sample type and the concentration levels of interest. hhearprogram.org
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material, often in a cartridge format, to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. eurl-pesticides.eu This method is effective for concentrating the analyte and removing interfering compounds.
Soxhlet Extraction: This is a continuous extraction method used for solid samples like soil and sediment, employing an organic solvent to extract the analyte over an extended period. env.go.jp
Ultrasonic Extraction: This method uses ultrasonic vibrations to enhance the extraction of the analyte from a solid matrix into a solvent. env.go.jp
Following extraction, a clean-up step is often required to remove co-extracted impurities that could interfere with the chromatographic analysis. env.go.jp This can involve techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil. unitar.org For biological samples, a defatting step may be necessary. env.go.jp
Method Validation: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
To ensure the reliability and accuracy of analytical results, the chosen method must be thoroughly validated. researchgate.net Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). europa.eu
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is determined by analyzing a series of standards at different concentrations and plotting the response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. europa.eu
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ikev.org It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. europa.eu
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ikev.org It is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. epa.goveuropa.eu For the analysis of dichlobenil (B1670455) and its metabolite, where 2,4,6-trichlorobenzonitrile (B1297859) was used as an internal standard, the LOQ was reported as 0.100 µg/L. epa.gov
Table 3: Illustrative Method Validation Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| LOD | Analyte and matrix dependent, often in the low µg/L to ng/L range for GC-MS |
| LOQ | Analyte and matrix dependent, often in the µg/L range for HPLC-UV and ng/L range for GC-MS |
These values are indicative and the actual performance characteristics will depend on the specific analytical method and instrumentation.
Interlaboratory Comparison and Quality Assurance in Analytical Research
To ensure the consistency and comparability of data generated by different laboratories, participation in interlaboratory comparison (ILC) studies, also known as proficiency testing (PT), is essential. rsb.gov.rweurachem.org In these studies, identical or similar samples are analyzed by multiple laboratories, and the results are compared to a reference value. ctc-n.orgeuropa.eu This process helps to identify potential biases or systematic errors in a laboratory's analytical procedures and demonstrates their technical competence. rsb.gov.rwctc-n.org
Quality assurance (QA) is an integral part of analytical research, encompassing a comprehensive set of policies and procedures to ensure that the data generated meets predefined standards of quality. epa.gov This includes:
The use of certified reference materials (CRMs) for calibration and validation.
Regular instrument calibration and performance verification.
The implementation of a robust quality control (QC) program, including the analysis of blanks, spikes, and replicate samples. epa.gov
Adherence to standardized analytical protocols and proper documentation of all experimental procedures.
Statistical methods, such as the calculation of z-scores, are often used to evaluate laboratory performance in ILCs. pe100plus.com Consistent and satisfactory performance in these programs provides confidence in the accuracy and reliability of the analytical data for this compound.
Emerging Research Areas and Future Perspectives for 2,4,5 Trichlorobenzonitrile
Sustainable Synthesis Routes and Catalytic Approaches
The synthesis of nitriles, including 2,4,5-trichlorobenzonitrile, is undergoing a green transformation, with researchers focusing on sustainable and efficient methods. acs.orgrsc.orgrsc.org Traditional methods often involve harsh conditions and toxic reagents. organic-chemistry.org In contrast, modern approaches prioritize the use of environmentally benign catalysts, alternative energy sources like microwave irradiation, and solvent-free conditions to improve safety and reduce waste. ajgreenchem.comrasayanjournal.co.in
Recent advancements in nitrile synthesis highlight several green strategies:
Catalytic Systems: The development of novel catalysts is a cornerstone of sustainable synthesis. numberanalytics.com Nanoscale iron oxide, for instance, has been used for the aerobic oxidation of aldehydes to nitriles, offering an environmentally friendly option. rsc.org Similarly, deep eutectic solvents (DESs), which are low-cost, non-toxic, and biodegradable, have been employed as both catalyst and solvent in the synthesis of nitriles from aldehydes. organic-chemistry.org
Electrochemical Synthesis: Electrosynthesis presents a promising green alternative, using electricity to drive chemical reactions. numberanalytics.com The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been achieved using simple nickel catalysts under mild, aqueous conditions. rsc.org
One-Pot Reactions: One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor, are being developed to improve efficiency and reduce waste. ajgreenchem.com For example, a one-pot route to nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride on silica-gel has been established, offering a solvent-free and environmentally friendly process. ajgreenchem.com
These sustainable approaches not only aim to reduce the environmental footprint of chemical production but also to enhance economic viability through higher yields and simplified procedures. organic-chemistry.org
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, improving yields, and ensuring safety. numberanalytics.com Advanced spectroscopic techniques are increasingly being used for the in situ monitoring of reactions involving the synthesis and transformation of nitriles like this compound.
Key techniques and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are becoming more accessible for process analytical technology (PAT), enabling real-time reaction monitoring. acs.org Hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange) can enhance the sensitivity of benchtop NMR, allowing for detailed kinetic and mechanistic studies. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying reactants, intermediates, and products in a reaction mixture. researchgate.net It is particularly useful for profiling impurities and by-products, which can provide insights into reaction mechanisms. researchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the changes in functional groups during a reaction. For instance, in situ Raman analysis has been used to study the conversion of alcohols to nitriles. rsc.org
The data obtained from these advanced spectroscopic methods are invaluable for developing a deeper understanding of reaction kinetics and mechanisms, leading to more efficient and controlled synthetic processes.
Predictive Modeling of Environmental Behavior and Transformation Pathways
Understanding the environmental fate of chemicals like this compound is essential for assessing their potential risks. Predictive modeling, often employing machine learning and computational chemistry, is a powerful tool for forecasting how these compounds behave and transform in the environment. nih.govresearchgate.net
Key areas of focus in predictive modeling include:
Biodegradation Prediction: Models are being developed to predict whether a compound will be readily biodegradable or persistent in the environment. nih.gov These models use the chemical structure of a compound to estimate its susceptibility to microbial degradation.
Transformation Product Prediction: Computational methods can predict the likely transformation products of a chemical under various environmental conditions, such as exposure to sunlight (photodegradation) or reaction with disinfectants like chlorine. acs.orgmdpi.com For example, studies on related chlorinated compounds have shown that UV exposure can lead to the cleavage of carbon-chlorine bonds.
Toxicity Prediction: Structure-toxicity relationship models can estimate the potential toxicity of a compound and its degradation products to various organisms. researchgate.net
These predictive models, in conjunction with experimental data, provide a comprehensive picture of a chemical's environmental journey, aiding in risk assessment and the development of remediation strategies. nih.govresearchgate.net
Exploration of Novel Synthetic Applications in Emerging Technologies
While this compound has established uses, researchers are exploring its potential in new and emerging technologies. ontosight.ai Its unique chemical structure, featuring both a nitrile group and chlorine substituents, makes it a versatile building block for the synthesis of more complex molecules. ontosight.aicymitquimica.com
Potential areas for novel applications include:
Materials Science: The nitrile group can be a precursor to various nitrogen-containing functional groups, making it a valuable component in the synthesis of advanced materials like polymers and dyes. acs.orgontosight.ai The presence of chlorine atoms can also influence the material's properties. cymitquimica.com
Pharmaceuticals and Agrochemicals: Chlorinated benzonitriles serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aitpsgc-pwgsc.gc.ca Research into new derivatives could lead to the discovery of compounds with enhanced biological activity. For example, the related compound 2,3,4-Trichloro-6-nitrobenzonitrile is an intermediate in the synthesis of a platelet-lowering drug.
The exploration of these novel applications could unlock new markets and functionalities for this compound and its derivatives.
Interdisciplinary Research Integrating Chemical and Environmental Sciences
Addressing the challenges posed by chemicals like this compound requires a collaborative approach that bridges the gap between chemical and environmental sciences. aiu.edu This interdisciplinary research is crucial for a holistic understanding of a chemical's lifecycle, from its synthesis to its ultimate environmental fate and impact. aiu.edu
Key aspects of this integrated approach include:
Linking Synthesis to Environmental Impact: Researchers are increasingly considering the environmental implications of synthetic routes during the design phase. researchgate.net The principles of green chemistry are being integrated with environmental toxicology to develop safer and more sustainable chemical products. researchgate.net
Developing Advanced Analytical Methods: The development of sensitive and selective analytical methods is essential for detecting and quantifying low levels of this compound and its transformation products in complex environmental matrices like water and soil. nih.gov
Integrated Modeling and Experimental Studies: Combining predictive environmental models with laboratory and field studies provides a more robust understanding of a chemical's behavior. researchgate.net Experimental data can be used to validate and refine models, while models can help to prioritize experimental research. mmupress.commdpi.com
This interdisciplinary synergy is fostering a more comprehensive and proactive approach to chemical management, ensuring that the benefits of chemical innovation are realized while minimizing risks to human health and the environment.
Q & A
Q. What are the key physicochemical properties of 2,4,5-Trichlorobenzonitrile, and how do they influence experimental design?
Answer: this compound (CAS 6575-04-8, molecular formula C₇H₂Cl₃N) is a chlorinated aromatic nitrile with a molecular weight of 206.46 g/mol. Its chlorination pattern (2,4,5-substitution) imparts high electron-withdrawing character, affecting reactivity in cross-coupling reactions or nucleophilic substitutions. Key properties include:
- Melting/Boiling Points : Not explicitly reported in the evidence, but analogs like 2,3,4-Trichlorobenzonitrile (CAS 2112-31-4) have a boiling point of ~281°C .
- Solubility : Likely low in polar solvents due to its aromatic and halogenated structure; recommended solvents include DMF or dichloromethane.
- Stability : Chlorinated nitriles are typically stable under inert conditions but may degrade under prolonged UV exposure or acidic/basic hydrolysis.
Methodological Note : Characterize purity via GC-MS or HPLC (as in ’s herbicide analysis) and confirm structure using FT-IR (C≡N stretch ~2230 cm⁻¹) and ¹³C NMR (nitrile carbon ~115 ppm) .
Q. What synthetic routes are available for this compound, and how do they compare in yield and scalability?
Answer: Synthesis typically involves halogenation or cyanation of pre-chlorinated benzene derivatives:
- Direct Cyanation : React 2,4,5-Trichlorobenzoyl chloride with ammonia or cyanide sources under catalytic conditions (e.g., CuCN).
- Chlorination of Benzonitrile : Electrophilic chlorination using Cl₂/FeCl₃, but regioselectivity may require directing groups.
- Cross-Coupling : Palladium-catalyzed cyanation of trichlorophenyl halides (e.g., using Zn(CN)₂), though steric hindrance from chlorine substituents may reduce efficiency.
Methodological Note : Optimize reaction conditions (temperature, catalyst loading) to mitigate byproducts like polychlorinated impurities. highlights similar challenges in synthesizing dichlorobenzonitrile derivatives using alkali metal thiophenol salts .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Toxicity : Chlorinated nitriles may release toxic HCN under thermal decomposition. Use fume hoods and monitor air quality.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (per ’s guidelines for chlorophenols) .
- Waste Disposal : Follow EPA guidelines for halogenated organics. ’s analysis of 2,4,5-TP (a structurally related herbicide) suggests incineration as a disposal method .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?
Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilicity : Calculate localized electron density to predict sites for nucleophilic attack (e.g., para to nitrile group).
- Catalytic Interactions : Simulate binding affinities with transition metals (e.g., Pd or Cu) for cross-coupling reactions. ’s InChI data for 3,5-Dichloro-4-fluorobenzonitrile provides a template for building molecular models .
Methodological Note : Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to optimize geometry and compute frontier molecular orbitals.
Q. How do steric and electronic effects influence the regioselectivity of this compound in Suzuki-Miyaura couplings?
Answer:
- Steric Effects : The 2,4,5-chlorine substituents create steric hindrance, favoring coupling at the less hindered position (e.g., meta to nitrile).
- Electronic Effects : Electron-withdrawing Cl and C≡N groups activate the ring toward electrophilic substitution but deactivate toward nucleophilic pathways.
Methodological Note : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm regioselectivity. ’s synthesis of trifluorobenzonitrile derivatives demonstrates analogous challenges in achieving positional selectivity .
Q. What analytical methods are suitable for detecting trace this compound in environmental samples?
Answer:
- GC-MS : Employ a DB-5MS column and electron capture detector (ECD) for halogen-specific sensitivity. ’s EPA Method 8151A for herbicides (e.g., 2,4,5-T) validates this approach .
- LC-HRMS : Use a C18 column and negative-ion ESI mode to detect [M-H]⁻ ions (m/z ~205).
Methodological Note : Spike samples with deuterated internal standards (e.g., ²H₃-2,4,5-Trichlorobenzonitrile) to correct for matrix effects.
Q. How does this compound’s stability under varying pH and temperature conditions impact its environmental persistence?
Answer:
- Acidic Conditions : Nitrile groups may hydrolyze to carboxylic acids (e.g., 2,4,5-Trichlorobenzoic acid), increasing water solubility.
- Alkaline Conditions : Dechlorination or ring-opening reactions may occur, as seen in ’s warnings about base-mediated degradation of chlorobenzonitriles .
Methodological Note : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
